molecular formula C8H4BrF2N B130468 2-(4-Bromo-2,6-difluorophenyl)acetonitrile CAS No. 537033-52-6

2-(4-Bromo-2,6-difluorophenyl)acetonitrile

Cat. No. B130468
M. Wt: 232.02 g/mol
InChI Key: LAQFPQSYKMWFAW-UHFFFAOYSA-N
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Description

“2-(4-Bromo-2,6-difluorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H4BrF2N . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of “2-(4-Bromo-2,6-difluorophenyl)acetonitrile” involves the use of potassium cyanide. The reaction is refluxed for 2 hours, and then cooled and the solvent evaporated to give a sludge. Water is added and the mixture is extracted with DCM and dried over magnesium sulphate .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromo-2,6-difluorophenyl)acetonitrile” is characterized by the presence of bromine, fluorine, and nitrogen atoms in its structure . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

In terms of chemical reactions, “2-(4-Bromo-2,6-difluorophenyl)acetonitrile” can undergo various transformations. For instance, it can be converted to “2-(4-bromo-2,6-difluorophenyl)acetic acid” through a reaction with sulfuric acid and water at 60°C for 16 hours .


Physical And Chemical Properties Analysis

“2-(4-Bromo-2,6-difluorophenyl)acetonitrile” is an off-white to pale-yellow to yellow-brown to brown solid . Its exact physical and chemical properties, such as boiling point, density, etc., can be found in various chemical databases .

Scientific Research Applications

Electrochemical Oxidation in Acetonitrile

Research on the electrochemical oxidation of halogenated anilines, including bromoanilines, in acetonitrile solution has been investigated. This study reveals insights into the electrochemical behaviors and oxidation products in acetonitrile, which can be relevant for understanding the electrochemical properties of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (Kádár, Nagy, Karancsi, & Farsang, 2001).

Ruthenium(II) Complex Synthesis

A study on the synthesis of a hybrid bidentate and tridentate ruthenium(II) complex, which incorporates triazine and polypyridine carbene ligands, is relevant. This complex includes acetonitrile in its structure, suggesting potential applications in the synthesis of similar complexes involving 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (Medlycott, Schaper, & Hanan, 2005).

Photochemistry in Solution

Research into the photochemistry of bromonaphthols in various solvents, including acetonitrile, provides insights into the photolytic behavior of related brominated compounds. This can be extended to understand the photochemical properties of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (Pretali, Doria, Verga, Profumo, & Freccero, 2009).

Electrocatalytic CO2 Reduction

The role of acetonitrile in enhancing the electrocatalytic reduction of carbon dioxide using a rhenium tricarbonyl bipyridyl complex is significant. This suggests possible applications in CO2 reduction and related catalytic processes involving 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (Wong, Chung, & Lau, 1998).

Synthesis of Antiviral Derivatives

A synthesis study based on 2-(2,6-difluorophenyl)acetonitrile, which is structurally similar to 2-(4-Bromo-2,6-difluorophenyl)acetonitrile, discusses the creation of bioisosteric prochiral analogs with high anti-HIV activity. This implies potential in developing antiviral agents (Novakov et al., 2016).

Safety And Hazards

“2-(4-Bromo-2,6-difluorophenyl)acetonitrile” is classified as a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is advised .

Future Directions

As for future directions, “2-(4-Bromo-2,6-difluorophenyl)acetonitrile” continues to be a subject of interest in various chemical research due to its unique properties and reactivity. It is expected that more studies will be conducted to explore its potential applications in different fields .

properties

IUPAC Name

2-(4-bromo-2,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQFPQSYKMWFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378361
Record name 2-(4-bromo-2,6-difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2,6-difluorophenyl)acetonitrile

CAS RN

537033-52-6
Record name 2-(4-bromo-2,6-difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-(bromomethyl)-1,3-difluorobenzene (1.6 g, 5.60 mmol) in DMF (20 mL) was added KCN (0.401 g, 6.16 mmol). The resulting mixture was stirred at 25° C. for 16 h. The mixture was dissolved in H2O (50 mL) and extracted by EA (50 mL). The organic layer was dried over Na2SO4, filtered and concentrated. The crude material was purified by silica column chromatography (PE/EA=3/1) to yield a white solid of 2-(4-bromo-2,6-difluorophenyl)acetonitrile (1.1 g, 2.57 mmol, 45.9% yield): 1H NMR (400 MHz, CD3OD) δ 7.39-7.36 (m, 2H), 3.89 (s, 2H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.401 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of potassium cyanide (0.55 g, 8.4 mmol) in dimethyl sulfoxide (10 mL) at 23° C. was slowly added 5-bromo-2-(bromomethyl)-1,3-difluorobenzene (2 g, 7.0 mmol), and the reaction mixture was stirred for 3 h. The reaction mixture was poured into saturated aqueous sodium chloride (100 mL) and was extracted with ether (3×100 mL). The combined organic layers were washed with saturated aq sodium chloride (3×50 mL), dried over anhydrous sodium sulfate, and concentrated to dryness. Purification of the residue by flash chromatography (0-100% ethyl acetate/hexanes) afforded the title product (0.84 g, 52%). 1H NMR (400 MHz, DMSO-d6) δ ppm 4.04 (s, 2 H) 7.60-7.62 (m, 1 H) 7.62-7.65 (m, 1 H).
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
52%

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